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This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to address common challenges in Good Laboratory Practice (GLP) documentation and
record-keeping. Adherence to these principles is critical for ensuring data integrity,
reproducibility, and regulatory compliance.[1][2]

Frequently Asked Questions (FAQS)

Q1: What are the fundamental principles of Good Documentation Practice (GDP) in a GLP
environment?

Al: Good Documentation Practice (GDP) is a systematic approach to creating, maintaining,
and archiving documents to ensure they are accurate, legible, and traceable.[3] The core
principles are often summarized by the acronym ALCOA+, which stands for:

Attributable: It should be clear who recorded the data and when.[4]

Legible: Data must be readable and permanent.[3][4]

Contemporaneous: Data should be recorded at the time the activity is performed.[4]

Original: The first or source capture of data or information.[4]

Accurate: The data must be correct and reflect what actually occurred.[3][4]
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» + (Additional Attributes):
o Complete: All necessary information is present.[3]
o Consistent: The data is presented in a consistent format.

o Enduring: The information is recorded on a medium that will last for the required retention
period.

o Available: The records can be accessed for review when needed.
Q2: What are the most common documentation errors cited during GLP audits?

A2: Regulatory audits frequently identify recurring issues in documentation. Being aware of
these common pitfalls is the first step toward prevention. Some of the most frequently cited
GLP violations include inadequate documentation, such as incomplete records, missing
signatures, or improper data entries.

Q3: How do I correctly amend an error in a handwritten GLP record?

A3: Incorrect entries should never be obscured or erased.[5][6] The proper procedure for
correcting an error is as follows:

Draw a single line through the incorrect entry, ensuring the original data remains legible.[5][6]

Write the correct information nearby.[5][6]

Initial and date the correction.[5][6]

Provide a brief reason for the correction, if necessary.[6][7]

The use of correction fluid or tape is strictly prohibited.[5][6]
Q4: What is the role of Standard Operating Procedures (SOPs) in GLP documentation?

A4: SOPs are detailed, written instructions designed to standardize laboratory processes and
ensure consistency.[2] In the context of GLP, SOPs are crucial for:
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» Standardizing Processes: They provide a clear set of instructions for routine activities.[4]

e Ensuring Consistency: They help to ensure that all personnel perform tasks in the same way,
reducing variability.

e Training: They serve as essential training documents for new staff.[4]
o Traceability: Well-defined SOPs contribute to a clear audit trail.[3]

A common pitfall is the failure to have SOPs readily available in work areas or not following
them accurately.

Q5: What are the best practices for managing electronic records in a GLP environment?

A5: Electronic records must meet the same fundamental principles as paper records. Key
considerations include:

» Validated Systems: Use validated electronic systems with audit trails to track changes and
ensure compliance. Computer Software Validation (CSV) is a documented process to ensure
a system operates as intended.[8]

o Audit Trails: The system must have a secure, computer-generated, time-stamped audit trail
that independently records the date and time of entries and actions that create, modify, or
delete electronic records.

o Data Integrity: Implement measures to ensure the accuracy, consistency, and reliability of
data throughout its lifecycle.[2]

e Security: Access to electronic systems should be controlled and limited to authorized
personnel.

o Backups: Regularly back up electronic data to prevent 10ss.[9]

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments.
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Issue 1: Incomplete or Missing Data in Laboratory
Notebooks

« Problem: You notice gaps in your experimental records, such as missing time points,
incomplete measurements, or unrecorded observations.

o Cause: This often results from not recording data contemporaneously or being distracted

during an experiment.
e Solution:

o Immediate Action: If the experiment is still in progress, record the missing information
immediately with a note explaining the delay and why the data is still considered accurate.

o Preventative Measures:

» Develop and use standardized forms or templates for data recording to prompt for all

required information.

» Practice real-time documentation. Keep your lab notebook open and accessible at all
times during an experiment.

» [f using an electronic lab notebook (ELN), ensure the system is user-friendly and
facilitates contemporaneous data entry.

Issue 2: Unclear or lllegible Entries

e Problem: An auditor or a colleague cannot read or understand your handwritten entries.
o Cause: Rushed writing, use of non-permanent ink, or ambiguous abbreviations.
e Solution:

o Immediate Action: If the entry is recent and you can clearly recall the information, you may
clarify it with a signed and dated note in the margin. Do not overwrite the original entry.

o Preventative Measures:
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= Always use a pen with permanent black or blue ink.[5]
= Write clearly and legibly.

» Define any non-standard abbreviations in a glossary within the study protocol or
notebook.

» For critical data, consider having a second person verify the entry for legibility.

Issue 3: Improper Management of Deviations

e Problem: An unexpected deviation from the study protocol occurred, but it was not
documented correctly.

o Cause: Lack of understanding of how to document deviations or a delay in reporting.
e Solution:

o Immediate Action: As soon as a deviation is identified, it must be documented. The
documentation should include:

A detailed description of the deviation.

The date and time it occurred.

The potential impact on the study.

Any corrective actions taken.
o Preventative Measures:
» Ensure all personnel are trained on the SOP for documenting and reporting deviations.

» Implement a quality control (QC) review process to identify and address deviations in a
timely manner.

Data Presentation

Table 1: Common GLP Documentation Deficiencies and Preventative Actions
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Deficiency Common Cause Preventative Action

) Implement standardized forms;
Failure to record data ) )
Incomplete Records train staff on real-time
contemporaneously

documentation.
o ) Oversight; unclear Use checklists; conduct regular
Missing Signatures/Dates e ) _
responsibility documentation reviews.

Train personnel on the single-
Improper Corrections Lack of training on GDP line cross-out method; prohibit
correction fluid.[5][6]

) ) Rushed writing; use of non- Enforce use of permanent ink;
lllegible Entries ) ) o L
permanent ink provide training on legibility.

Implement a centralized

Lack of a document control document management

Uncontrolled SOPs o
system system; conduct periodic SOP

reviews.[10]

o Establish a clear SOP for
o Inadequate training; delayed o
Poorly Managed Deviations ) deviation management;
reporting )
conduct regular QC reviews.

Experimental Protocols

Protocol: Correcting a Documentation Error

Identify the Error: Clearly identify the incorrect entry in the GLP record.

Single Line-Through: Using a pen with permanent ink, draw a single, straight line through the
entire incorrect entry. The original entry must remain legible.

Enter Correct Information: Write the correct information clearly and legibly next to the struck-
out entry.
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» Provide a Reason (if necessary): For significant corrections, a brief, clear reason for the
change should be noted (e.qg., "transcription error,” "calculation error").

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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documentation-and-record-keeping]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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